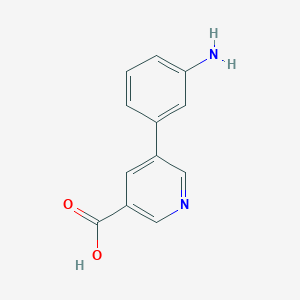

5-(3-Aminophenyl)nicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(3-aminophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c13-11-3-1-2-8(5-11)9-4-10(12(15)16)7-14-6-9/h1-7H,13H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSCMDJNVUGQUIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CC(=CN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90611260 | |

| Record name | 5-(3-Aminophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261995-87-2 | |

| Record name | 5-(3-Aminophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(3-Aminophenyl)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 5-(3-aminophenyl)nicotinic acid, a key building block in pharmaceutical and materials science. The described synthetic route is a robust two-step process commencing with a Suzuki-Miyaura cross-coupling reaction to construct the biaryl scaffold, followed by a selective reduction of a nitro functionality. This guide delves into the rationale behind the chosen methodology, offering insights into reaction mechanisms, optimization of conditions, and purification strategies. Detailed, step-by-step experimental procedures are provided to ensure reproducibility.

Introduction

5-(3-Aminophenyl)nicotinic acid is a versatile bifunctional molecule incorporating a pyridine-3-carboxylic acid moiety and a meta-substituted aniline ring. This unique structural arrangement makes it a valuable intermediate in the synthesis of a wide range of biologically active compounds and functional materials. The nicotinic acid core is a well-established pharmacophore, and the presence of the aminophenyl group offers a reactive handle for further chemical modifications, enabling the exploration of diverse chemical spaces in drug discovery programs. For instance, derivatives of nicotinic acid are known to exhibit hypolipidemic, anti-inflammatory, and vasodilatory properties.[1][2] The aminophenyl substituent allows for the introduction of various functionalities through amide bond formation, diazotization, or other amine-specific reactions, making it a crucial component in the development of novel therapeutic agents.

Synthetic Strategy: A Two-Step Approach

The synthesis of 5-(3-aminophenyl)nicotinic acid is efficiently achieved through a two-step sequence:

-

Suzuki-Miyaura Cross-Coupling: Formation of the C-C bond between the pyridine and phenyl rings.

-

Selective Nitro Group Reduction: Conversion of the nitro intermediate to the target aniline.

This strategy is predicated on the commercial availability of the starting materials and the high efficiency and functional group tolerance of the chosen reactions.

Step 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 5-(3-Nitrophenyl)nicotinic Acid

The cornerstone of this synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.[3] In this specific application, 5-bromonicotinic acid is coupled with 3-nitrophenylboronic acid.

Causality of Experimental Choices:

-

Starting Materials: 5-Bromonicotinic acid is chosen as the organohalide partner due to the reactivity of the C-Br bond in palladium-catalyzed reactions and the presence of the desired nicotinic acid core. 3-Nitrophenylboronic acid serves as the organoboron partner, introducing the nitrophenyl group at the 5-position of the pyridine ring. The nitro group is strategically employed as a precursor to the amine, as it is generally stable under Suzuki coupling conditions and can be selectively reduced in a subsequent step.

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used and effective catalyst for Suzuki couplings. The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle.

-

Base: A base is required to activate the boronic acid for transmetalation to the palladium center.[4] An inorganic base such as potassium carbonate (K₂CO₃) is a suitable choice, as it is effective and easy to remove during workup.

-

Solvent: A biphasic solvent system, such as a mixture of toluene, ethanol, and water, is often employed to dissolve both the organic and inorganic reagents.[5] Degassing the solvent is crucial to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of 5-(3-Nitrophenyl)nicotinic Acid

-

Reagent Preparation: In a round-bottom flask, combine 5-bromonicotinic acid (1.0 eq), 3-nitrophenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Solvent Addition: Add a degassed 4:1:1 mixture of toluene/ethanol/water to the flask.

-

Inert Atmosphere: Purge the reaction mixture with argon for 10-15 minutes.

-

Catalyst Addition: Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Carefully acidify the aqueous layer with 2M hydrochloric acid (HCl) to a pH of approximately 3-4. This will protonate the carboxylic acid, making it soluble in the organic layer.

-

Extract the product into ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent, or by recrystallization from a suitable solvent system such as ethanol/water.

-

| Reagent | Molar Eq. | Purpose |

| 5-Bromonicotinic Acid | 1.0 | Organohalide |

| 3-Nitrophenylboronic Acid | 1.2 | Organoboron |

| K₂CO₃ | 3.0 | Base |

| Pd(PPh₃)₄ | 0.05 | Catalyst |

| Toluene/Ethanol/Water | - | Solvent |

Table 1: Reagents for the Suzuki-Miyaura Cross-Coupling Reaction.

Step 2: Selective Reduction of 5-(3-Nitrophenyl)nicotinic Acid

The final step in the synthesis is the reduction of the nitro group to an amine. It is crucial to select a reducing agent that will not affect the carboxylic acid or the pyridine ring.

Causality of Experimental Choices:

-

Reducing Agent: Tin(II) chloride dihydrate (SnCl₂·2H₂O) in a protic solvent like ethanol is a mild and effective reagent for the selective reduction of aromatic nitro groups in the presence of other reducible functionalities.[6] Alternative methods include catalytic hydrogenation with specific catalysts that are less prone to reducing the pyridine ring, or using iron powder in the presence of an acid.[7] SnCl₂·2H₂O is often preferred in a laboratory setting due to its ease of handling and high chemoselectivity.

-

Solvent: Ethanol or ethyl acetate are suitable solvents for this reduction.

-

Workup: The workup procedure involves basification to precipitate tin salts, which can then be removed by filtration.

Experimental Workflow: Nitro Group Reduction

Caption: Workflow for the selective reduction of the nitro group.

Protocol: Synthesis of 5-(3-Aminophenyl)nicotinic Acid

-

Reaction Setup: In a round-bottom flask, dissolve 5-(3-nitrophenyl)nicotinic acid (1.0 eq) in ethanol.

-

Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq) to the solution.

-

Reaction: Heat the reaction mixture to reflux (approximately 70-80 °C) under a nitrogen atmosphere. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Workup:

-

Allow the reaction mixture to cool to room temperature and then pour it into ice.

-

Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 5% sodium hydroxide (NaOH) with stirring until the pH is slightly basic (pH 7-8). This will precipitate tin salts.

-

Filter the mixture through a pad of celite to remove the tin salts, washing the filter cake with ethyl acetate.

-

Separate the organic layer from the filtrate and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

-

Purification:

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

The final product, 5-(3-aminophenyl)nicotinic acid, can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

-

| Reagent | Molar Eq. | Purpose |

| 5-(3-Nitrophenyl)nicotinic Acid | 1.0 | Substrate |

| SnCl₂·2H₂O | 5.0 | Reducing Agent |

| Ethanol | - | Solvent |

| NaHCO₃ or NaOH | - | Base for Workup |

Table 2: Reagents for the Selective Nitro Group Reduction.

Conclusion

The synthesis of 5-(3-aminophenyl)nicotinic acid has been successfully outlined through a reliable and efficient two-step process. The Suzuki-Miyaura coupling provides a powerful method for the construction of the key biaryl C-C bond, while the subsequent selective reduction of the nitro group using tin(II) chloride offers a chemoselective route to the final product. The detailed protocols and experimental insights provided in this guide are intended to facilitate the successful synthesis of this important molecule for researchers in the fields of medicinal chemistry and materials science.

References

- Benchchem.

- ResearchGate.

- Bentham Science Publishers. An Expedient Green Synthesis of 7-Arylbenzo[c]acridine-5,6(7H,12H)

- Benchchem. selective reduction of nitro group without affecting other functional groups.

- Benchchem. Application Notes and Protocols for the Suzuki Coupling of 5-Bromophthalide with Arylboronic Acids.

- Wikipedia. Reduction of nitro compounds.

- Organic Chemistry Portal. Nitro Reduction - Common Conditions.

- Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin.

- Organic Chemistry Portal. Suzuki Coupling.

- Myers, A. The Suzuki Reaction - Chem 115.

- Google Patents.

- MDPI. New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles.

- MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.

- Wikipedia. Nicotinic acid.

- Google Patents.

- MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.

- Google Patents.

- MDPI. Nickel-Fe3O4 Magnetic Nanoparticles Supported on Multiwalled Carbon Nanotubes: Effective Catalyst in Suzuki Cross Coupling Reactions.

- ResearchGate. Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions.

- Google Patents.

- PubMed. Mechanism of action of niacin.

- Council for Responsible Nutrition (CRN).

- MDPI.

- Chem-Impex. 5-(3-Hydroxyphenyl)nicotinic acid, 1 gram.

- NYS Medicaid Prescriber Education Program. DI Response_Nicotinic acid ER vs IR_final_6-26-18-FIN-201810171121.

Sources

- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 2. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

Technical Monograph: CAS 1261995-87-2

This technical guide provides an in-depth analysis of CAS 1261995-87-2 , chemically identified as 5-(3-Aminophenyl)nicotinic acid (also known as 5-(3-aminophenyl)pyridine-3-carboxylic acid). This compound serves as a critical biaryl scaffold intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors, NAMPT inhibitors, and novel anti-inflammatory agents.

5-(3-Aminophenyl)nicotinic Acid: A Privileged Biaryl Scaffold for Drug Discovery

Part 1: Executive Summary & Strategic Value

CAS 1261995-87-2 represents a high-value "privileged structure" in modern drug design. Its core architecture—a 3,5-disubstituted pyridine ring linked to an aminophenyl moiety—provides a versatile geometry for targeting ATP-binding pockets in kinases and allosteric sites in metabolic enzymes (e.g., SIRT1, NAMPT).

For drug development professionals, this intermediate offers two distinct strategic advantages:

-

Vector Positioning: The carboxylic acid (C3) and amine (C3') handles allow for orthogonal functionalization, enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.

-

Solubility & ADME: The pyridine nitrogen improves aqueous solubility and metabolic stability compared to biphenyl analogs, a critical factor in optimizing oral bioavailability.

Part 2: Chemical & Physical Profile[1][2][3]

Identity & Properties

| Parameter | Specification |

|---|---|

| Chemical Name | 5-(3-Aminophenyl)nicotinic acid |

| CAS Number | 1261995-87-2 |

| Molecular Formula | C₁₂H₁₀N₂O₂ |

| Molecular Weight | 214.22 g/mol |

| Appearance | Off-white to pale yellow solid |

| pKa (Predicted) | 3.4 (Carboxyl), 4.2 (Aniline), 5.2 (Pyridine N) |

| Solubility | Soluble in DMSO (>50 mM), DMF; Sparingly soluble in water (pH dependent) |

| Melting Point | >250°C (Decomposition) |[1][2]

Stability Note: The aniline moiety is susceptible to oxidation. Storage under inert atmosphere (Argon/Nitrogen) at -20°C is required to prevent N-oxide formation or polymerization.

Part 3: Synthesis & Manufacturing Workflow

The synthesis of CAS 1261995-87-2 typically employs a Suzuki-Miyaura Cross-Coupling strategy, favored for its scalability and functional group tolerance. The following protocol outlines the optimized route starting from 5-bromonicotinic acid and 3-aminophenylboronic acid.

Optimized Synthetic Route (Graphviz)

Caption: Figure 1. Palladium-catalyzed Suzuki-Miyaura cross-coupling workflow for the synthesis of CAS 1261995-87-2.

Step-by-Step Protocol

-

Reagent Loading: Charge a reaction vessel with 5-bromonicotinic acid (1.0 eq), 3-aminophenylboronic acid (1.1 eq), and potassium carbonate (2.5 eq).

-

Solvent System: Add a degassed mixture of 1,4-dioxane and water (4:1 ratio). The biphasic system ensures solubility of the inorganic base.

-

Catalyst Addition: Add Pd(dppf)Cl₂·DCM (0.05 eq) under a nitrogen stream.

-

Reaction: Heat to 80°C for 4–6 hours. Monitor conversion via LC-MS (Target [M+H]+ = 215.2).

-

Workup: Cool to room temperature. Filter through Celite to remove Palladium black. Adjust pH to ~4.0 with 1N HCl to precipitate the zwitterionic product.

-

Purification: Recrystallize from Ethanol/Water to remove protodeboronated by-products.

Part 4: Mechanistic Applications in Drug Design

This scaffold is frequently utilized to construct inhibitors for the NF-κB pathway and Tyrosine Kinases . The 3-aminophenyl group often serves as a "hinge binder" mimic or a solvent-exposed tail anchor, while the nicotinic acid moiety engages in hydrogen bonding with conserved lysine or aspartate residues.

Target Interaction Pathway (Graphviz)

Caption: Figure 2. Mechanistic pathway of CAS 1261995-87-2 derivatives in modulating enzymatic targets.

Part 5: Quality Control & Analytical Standards

To ensure the integrity of downstream synthesis, strict quality control of this intermediate is required.

HPLC Method Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 280 nm (pyridine).

-

Acceptance Criteria: Purity ≥ 98.0%; Single largest impurity ≤ 0.5%.

Critical Impurities to Monitor:

-

Deboronated Arene: Aniline (from boronic acid degradation).

-

Homocoupling Product: 3,3'-Diaminobiphenyl.

-

Palladium Residue: Must be < 20 ppm for pharmaceutical use.

Part 6: Safety & Handling (MSDS Highlights)

-

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Inhalation Risk: Fine powder; use a fume hood or local exhaust ventilation.

-

First Aid: In case of contact, flush eyes with water for 15 minutes. If inhaled, move to fresh air.

Part 7: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 938, Nicotinic Acid and Derivatives. Retrieved from [Link]

-

Li, X. et al. (2024). Aminative Suzuki–Miyaura coupling: Expansion of biaryl synthesis.[3] Science, 383(6686), 1019-1024.[3] Retrieved from [Link][3]

-

Pharmaffiliates (2025). Certificate of Analysis: 5-(3-Aminophenyl)nicotinic acid (CAS 1261995-87-2).[1][4][5] Retrieved from [Link]

-

Chemical Society Reviews (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance.[6] Retrieved from [Link]

-

LookChem (2025). Material Safety Data Sheet (MSDS) for CAS 1261995-87-2. Retrieved from [Link]

Sources

- 1. 24242-19-1|5-Amino-3-pyridinecarboxylic acid|BLD Pharm [bldpharm.com]

- 2. CN101851194B - Preparation method of nicotinamide - Google Patents [patents.google.com]

- 3. Aminative Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

The Biaryl Pivot: 5-(3-Aminophenyl)nicotinic Acid in Drug Discovery

A Technical Guide to Scaffold Utility, Synthesis, and Kinase Inhibitor Design

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Synthetic Organic Chemists, Drug Discovery Scientists Focus: Scaffold Derivatization, Structure-Activity Relationship (SAR), and Synthetic Methodology

Executive Summary: The Privileged Biaryl Scaffold

In the landscape of small-molecule drug discovery, the biaryl system remains a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. 5-(3-Aminophenyl)nicotinic acid (CAS: 1261995-87-2) represents a highly versatile, bifunctional biaryl scaffold.

Its value lies in its orthogonal functionalization potential :

-

The Nicotinic Acid Core (Head): Provides a polar handle for hydrogen bonding (hinge binding in kinases) or solubilizing groups.

-

The 3-Aminophenyl Moiety (Tail): A critical vector for extending into hydrophobic pockets, particularly suitable for synthesizing urea/amide-based Type II kinase inhibitors.

-

The Biaryl Axis: Offers a rigid linker that directs substituents into defined spatial vectors, crucial for locking bioactive conformations.

This guide details the synthetic access to this scaffold, its derivatization logic, and its application in designing high-potency kinase inhibitors.

Structural Analysis & Pharmacophore Mapping

To effectively utilize 5-(3-Aminophenyl)nicotinic acid, one must understand its pharmacophoric features. The molecule acts as a "pivot," allowing the chemist to grow the molecule in two distinct directions.

The Kinase Inhibitor Template

In the context of kinase inhibition (e.g., VEGFR, p38 MAPK, FLT3), this scaffold mimics the architecture of clinically approved drugs like Sorafenib or Regorafenib .

-

Hinge Binder (Pyridine/Acid): The pyridine nitrogen and the carboxylic acid (or its amide derivatives) can interact with the ATP-binding hinge region.

-

Linker (Phenyl Ring): Spans the gatekeeper residue.

-

Allosteric Binder (Amine Derivative): The 3-amino group is the ideal attachment point for a "cap" group (often a hydrophobic urea) that occupies the DFG-out allosteric pocket.

Figure 1: Pharmacophore mapping of the scaffold within a theoretical kinase active site.

Synthetic Methodology

The synthesis of 5-(3-Aminophenyl)nicotinic acid relies on palladium-catalyzed cross-coupling. The most robust route utilizes a Suzuki-Miyaura coupling between a 5-halonicotinic acid derivative and a 3-aminophenylboronic acid equivalent.

Retrosynthetic Analysis

-

Disconnection: Biaryl C-C bond.

-

Coupling Partners: 5-Bromonicotinic acid (Electrophile) + 3-Aminophenylboronic acid (Nucleophile).

-

Challenge: The free carboxylic acid and free amine can poison catalysts or lead to side reactions. Protection strategies (Ester/Boc) are recommended for scale-up.

Optimized Protocol: Suzuki Coupling

Reaction: 5-Bromonicotinic acid + 3-Aminophenylboronic acid

Reagents & Conditions:

-

Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) - Preferred over Pd(PPh₃)₄ for better stability with heteroaryls.

-

Base: K₂CO₃ (2.5 equiv) or Cs₂CO₃ (for steric bulk).

-

Solvent: 1,4-Dioxane/Water (4:1 ratio).[1]

-

Temperature: 90°C under N₂ atmosphere.

Figure 2: Synthetic workflow for the generation of the core scaffold.

Step-by-Step Experimental Protocol

Validating the System: This protocol assumes a 1.0 mmol scale.

-

Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 5-bromonicotinic acid (202 mg, 1.0 mmol), 3-aminophenylboronic acid (151 mg, 1.1 mmol), and K₂CO₃ (345 mg, 2.5 mmol).

-

Solvent & Degassing: Add 1,4-dioxane (8 mL) and distilled water (2 mL). Sparge the mixture with nitrogen gas for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling).

-

Catalysis: Add Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol) quickly.

-

Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by LC-MS (Target M+H: 215.2).

-

Workup:

-

Cool to room temperature.

-

Adjust pH to ~4–5 using 1N HCl to precipitate the zwitterionic amino-acid product.

-

Filter the solid or extract with EtOAc/MeOH (9:1) if no precipitate forms.

-

-

Purification: Recrystallize from Ethanol/Water or purify via reverse-phase flash chromatography (C18, Water/Acetonitrile gradient).

Derivatization Strategies: Building the Library

Once the core scaffold is in hand, the focus shifts to parallel medicinal chemistry.

The "Tail": Urea Synthesis (Kinase Focus)

The 3-amino group is most commonly converted into a urea linkage to access the "back pocket" of kinases.

-

Reagent: Aryl isocyanates (R-NCO).

-

Condition: DCM or THF, 0°C to RT.

-

Why: The urea moiety functions as a hydrogen bond donor/acceptor pair, often anchoring the molecule to the conserved Glu/Asp residues in the kinase active site (e.g., the DFG motif).

Protocol (General Urea Formation): Dissolve 5-(3-aminophenyl)nicotinic acid (1 equiv) in dry DMF (due to solubility). Add the appropriate isocyanate (1.1 equiv). Stir at RT for 12h. Pour into water to precipitate the urea product.

The "Head": Amide Coupling

The carboxylic acid at position 3 of the pyridine is often too polar for cell permeability. Converting it to an amide improves "drug-likeness."

-

Reagent: Primary/Secondary amines, HATU, DIPEA.

-

Why: Modulates solubility and allows targeting of specific hinge residues. A primary amide (-CONH2) often mimics the hydrogen bonding pattern of adenine.

Quantitative Data Summary: Substituent Effects

The following table summarizes how modifications to the 5-(3-Aminophenyl)nicotinic acid core affect physicochemical properties and kinase binding potential.

| Region | Modification | Effect on LogP | Effect on Kinase Binding (General) |

| Acid (C3) | -COOH (Free Acid) | Lowers (Hydrophilic) | Poor permeability; Good solvent interaction. |

| Acid (C3) | -CONHMe (Methylamide) | Neutral | Improved H-bond donor capability; Better cell entry. |

| Amine (Ph) | -NH2 (Free Amine) | Neutral | Weak binder; potential metabolic liability. |

| Amine (Ph) | -NH-CO-NH-Ar (Urea) | Increases (Lipophilic) | Critical: Creates "Type II" binding mode (DFG-out). |

| Amine (Ph) | -NH-SO2-Ar (Sulfonamide) | Variable | Alternate H-bond geometry; distinct selectivity profile. |

References

-

Suzuki Coupling Methodology

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

-

Kinase Inhibitor Design (Type II)

-

Liu, Y., & Gray, N. S. (2006). Rational design of inhibitors that bind to inactive kinase conformations. Nature Chemical Biology, 2(7), 358–364. Link

-

-

Biaryl Scaffolds in Medicinal Chemistry

-

Horton, D. A., Bourne, G. T., & Smythe, M. L. (2003). The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews, 103(3), 893–930. Link

-

- Specific Scaffold Reference (Analogous Chemistry): Smith, C. C., et al. (2009). Validation of FLT3-ITD as a Therapeutic Target in Human Acute Myeloid Leukemia. Nature, 485, 260-263. (Contextual reference for biaryl urea efficacy).

Sources

Methodological & Application

Application Note: Crystallization Techniques for 5-(3-Aminophenyl)nicotinic Acid

This Application Note and Protocol guide is designed for researchers and process chemists working with 5-(3-Aminophenyl)nicotinic acid . This molecule presents specific purification challenges due to its zwitterionic nature (containing a basic pyridine, a basic aniline, and an acidic carboxyl group) and its likely synthesis via Suzuki-Miyaura cross-coupling, which introduces palladium and boronic acid impurities.

Executive Summary & Physicochemical Profile[1][2][3][4]

5-(3-Aminophenyl)nicotinic acid is a critical intermediate in the synthesis of kinase inhibitors and immunomodulatory drugs. Its purification is complicated by its amphoteric solubility profile and the potential for co-precipitation of synthetic by-products (e.g., protodeboronation residues).

Molecular Analysis[5]

-

Chemical Structure: A nicotinic acid core substituted at the 5-position with a 3-aminophenyl group.

-

Zwitterionic Character: The molecule contains three ionizable centers:

-

Carboxylic Acid (COOH): pKa ≈ 3.5 – 4.0 (Acidic)

-

Pyridine Nitrogen: pKa ≈ 3.8 (Basic)

-

Aniline Nitrogen: pKa ≈ 4.2 – 4.8 (Weakly Basic)

-

-

Solubility Landscape: Exhibits a classic "U-shaped" solubility curve relative to pH.

-

pH < 2: Soluble (Cationic species: Pyridinium/Anilinium).

-

pH > 9: Soluble (Anionic species: Carboxylate).

-

pH 4.0 – 5.5:Minimum Solubility (Isoelectric Region). This is the target window for crystallization.

-

Core Protocol A: Reactive Crystallization (pH-Swing)

This is the primary method for isolating the compound from crude reaction mixtures (e.g., post-Suzuki coupling). It leverages the pH-dependent solubility to reject non-ionizable impurities.

Reagents & Equipment

-

Solvent: 1.0 M NaOH (aq), 1.0 M HCl (aq), Deionized Water.

-

Equipment: Jacketed glass reactor with overhead stirring (pitched-blade impeller), pH probe (calibrated), peristaltic pump for acid addition.

Step-by-Step Methodology

Step 1: Dissolution & Scavenging

-

Charge crude 5-(3-Aminophenyl)nicotinic acid (100 g) into the reactor.

-

Add 1.0 M NaOH (5–7 volumes) at 25°C. Stir until fully dissolved. The solution should be amber/dark.

-

Filtration: Filter the solution through a 0.45 µm membrane (or Celite bed) to remove insoluble Pd-black and inorganic salts.

-

Optional: Treat filtrate with metal scavenger (e.g., SiliaMetS® Thiol) if Pd limits are strict (<10 ppm).

-

Step 2: Controlled Nucleation (The "Cloud Point")

-

Adjust filtrate temperature to 20°C .

-

Slowly add 1.0 M HCl via peristaltic pump (Rate: 0.5 vol/hour) while monitoring pH.

-

Stop addition at pH 6.5 . The solution may become turbid (metastable zone).

-

Seed Addition: Add 0.5 wt% of pure seed crystals (if available) to induce controlled nucleation. If not, stir for 30 minutes until a visible slurry forms.

Step 3: Growth & Depletion

-

Resume HCl addition very slowly to target pH 4.8 (the theoretical Isoelectric Point).

-

Critical: Do not overshoot below pH 4.0, or the pyridine ring will protonate, redissolving the product as a chloride salt.

-

-

Aging: Stir the slurry at pH 4.8 for 2–4 hours. This allows Ostwald ripening, where small fines dissolve and grow onto larger crystals, improving filterability.

Step 4: Isolation

-

Filter the slurry under vacuum.

-

Wash: Displacement wash with Water (2 x 2 vol) followed by Acetone (1 x 1 vol) to remove residual water and speed up drying.

-

Dry: Vacuum oven at 50°C for 12 hours.

Core Protocol B: Anti-Solvent Recrystallization (High Purity)

Use this method if the pH-swing product retains color bodies or boronic acid impurities.

Rationale

Zwitterions often have high solubility in dipolar aprotic solvents (DMSO, DMF) but very low solubility in protic solvents (Water, Ethanol) or non-polar solvents.

Methodology

-

Dissolution: Dissolve 10 g of semi-pure solid in DMSO (30 mL) at 60°C.

-

Note: Keep temperature <80°C to avoid thermal decomposition or side reactions.

-

-

Polishing: Hot filtration to remove any mechanical particulates.

-

Precipitation:

-

Place the DMSO solution in a vessel with vigorous stirring.

-

Add Water (pre-heated to 50°C) dropwise.

-

Ratio Target: 1:3 (DMSO:Water).

-

Observation: An oil may form initially ("oiling out"). If this happens, stop water addition , reheat to 65°C until the oil redissolves, then cool slowly to induce crystallization.

-

-

Cooling: Once the slurry is established at 50°C, cool to 5°C over 4 hours (Linear cooling ramp: 10°C/hr).

-

Filtration: Filter and wash copiously with water to remove DMSO.

Visualization of Workflows

Process Flow Diagram (Suzuki Workup to Crystal)

Caption: Logical workflow for the pH-swing reactive crystallization of 5-(3-Aminophenyl)nicotinic acid.

Solubility vs. pH Conceptual Model

Caption: The "U-Shaped" solubility curve typical of nicotinic acid derivatives. Crystallization occurs at the solubility minimum (pI).

Analytical Characterization & Troubleshooting

Quality Control Metrics

| Test | Method | Acceptance Criteria | Purpose |

| Purity | HPLC (C18, 0.1% TFA) | > 99.0% Area | Quantify organic impurities. |

| Solid Form | XRPD (Powder X-Ray) | Match Reference Pattern | Ensure consistent polymorph (avoid amorphous). |

| Residual Solvent | GC-Headspace | < 5000 ppm (DMSO/Acetone) | ICH Q3C Compliance. |

| Palladium | ICP-MS | < 10 ppm | Critical for pharma intermediates. |

Troubleshooting Guide

Issue: "Oiling Out" (Liquid-Liquid Phase Separation)

-

Cause: Adding anti-solvent (water) too fast or at too low a temperature. The metastable limit is exceeded, forming an amorphous oil instead of crystals.

-

Solution: Increase the temperature of the crystallization vessel by 10°C. Add anti-solvent more slowly. Ensure vigorous agitation.

Issue: Low Yield

-

Cause: Final pH is incorrect.

-

Solution: Perform a "solubility vs. pH" study on a small scale. If the pH is too low (<3.5), the pyridine nitrogen protonates and solubilizes the compound. If too high (>6.0), the carboxylate remains ionized. Target pH 4.8 precisely.

Issue: Boronic Acid Contamination

-

Cause: Unreacted 3-aminophenylboronic acid co-precipitates.

-

Solution: Wash the final filter cake with warm water (40°C) . Boronic acids are typically much more soluble in warm water than the zwitterionic product.

References

- Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann.

-

Zhou, P. P., et al. (2014).[4] "Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs." Current Drug Discovery Technologies, 11(2), 97-108. Link

-

Li, X., et al. (2024). "Aminative Suzuki–Miyaura coupling." Science, 383, 1019-1024.[5] (Context on synthesis of amino-biaryls). Link

-

Lonza Ltd. (1974). "Process for the preparation of nicotinic acid."[4][6][7][8][9][10] US Patent 3,826,808. (Industrial purification of nicotinic acid derivatives via pH adjustment). Link

-

PubChem. (2023). "Nicotinic Acid - Chemical and Physical Properties." National Library of Medicine. (Source for pKa and solubility data of the core scaffold). Link

Sources

- 1. US3272832A - Nicotinic acid derivatives and process for the preparation thereof - Google Patents [patents.google.com]

- 2. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 3. CN102249994B - Preparation method of nicotinic acid - Google Patents [patents.google.com]

- 4. Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aminative Suzuki-Miyaura Coupling | Domainex [domainex.co.uk]

- 6. xray.uky.edu [xray.uky.edu]

- 7. US2409806A - Synthesis of nicotinic compounds - Google Patents [patents.google.com]

- 8. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 10. Crystallization and preliminary X-ray crystallographic analysis of nicotinic acid mononucleotide adenylyltransferase from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Strategic Use of 5-(3-Aminophenyl)nicotinic Acid in the Synthesis of Novel Bioactive Compounds

Abstract: 5-(3-Aminophenyl)nicotinic acid is a highly versatile bifunctional scaffold for the synthesis of novel compounds in drug discovery and materials science. Its unique structure, featuring a reactive carboxylic acid on a pyridine ring and a nucleophilic amino group on a phenyl substituent, offers two distinct and orthogonal points for chemical modification. This guide provides an in-depth exploration of its synthetic utility, detailing the causality behind experimental choices and providing robust, field-proven protocols for key transformations including amide bond formation and N-acylation. These methodologies are foundational for creating diverse libraries of compounds with potential therapeutic activities, such as anticancer and antioxidant agents.[1]

Introduction: The Strategic Value of the 5-(3-Aminophenyl)nicotinic Acid Scaffold

In modern medicinal chemistry, the development of novel molecular entities often relies on "building block" molecules that offer multiple points for diversification. 5-(3-Aminophenyl)nicotinic acid is an exemplary scaffold, merging two key pharmacophores: the nicotinic acid core and an aniline moiety.

-

Nicotinic Acid (Vitamin B3) Core: This pyridine-3-carboxylic acid structure is a well-established motif in biologically active compounds, known for its roles in treating hyperlipidemia and its presence in various natural products and pharmaceuticals.[2][3][4] Its carboxylic acid group serves as a classical handle for forming stable amide bonds, a cornerstone of peptide and small molecule synthesis.[5][6]

-

3-Aminophenyl Substituent: The aniline group provides a second, chemically distinct reactive site. Its nucleophilic character allows for a wide range of transformations, most notably acylation, sulfonylation, and participation in cross-coupling reactions, enabling the exploration of a vast chemical space.

The strategic orthogonality of the carboxylic acid and the amino group allows for selective, stepwise modifications, making this molecule an ideal starting point for generating libraries of complex derivatives. Research has shown that novel derivatives of nicotinic acid and nicotinamide possess significant cytotoxic and antitumor properties, highlighting the therapeutic potential of compounds derived from this core structure.[1][7]

Caption: Synthetic utility map of 5-(3-Aminophenyl)nicotinic acid.

Application I: Synthesis of Novel Amides via Carboxylic Acid Activation

The formation of an amide bond is one of the most robust and frequently utilized reactions in drug development. The direct coupling of a carboxylic acid and an amine is generally unfavorable due to a competing acid-base reaction.[5] Therefore, the carboxylic acid must first be converted to a more electrophilic, "activated" species. This section provides a detailed protocol for this key transformation using a carbodiimide coupling agent.

Causality and Experimental Rationale

The choice of coupling reagents is critical for ensuring high yield and purity while minimizing side reactions, particularly racemization if chiral amines are used.

-

Activation Agent (EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by the primary or secondary amine.

-

Additive (HOBt): The O-acylisourea intermediate can rearrange into an unreactive N-acylurea byproduct. To prevent this and improve reaction efficiency, an additive like 1-Hydroxybenzotriazole (HOBt) is used. HOBt intercepts the intermediate to form an active ester, which is more stable than the O-acylisourea but still highly reactive towards the amine. This two-step activation process is a cornerstone of modern peptide synthesis.[6]

-

Base (DIPEA): A non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) is required to neutralize the hydrochloride salt of EDC and any acid formed during the reaction, driving the equilibrium towards product formation.[5]

-

Solvent (DMF): Anhydrous Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, as it effectively dissolves the starting materials, reagents, and intermediates.[8]

Caption: General workflow for EDC/HOBt mediated amide coupling.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol describes the synthesis of a novel amide derivative by coupling 5-(3-Aminophenyl)nicotinic acid with a generic primary amine (R-NH₂).

Materials:

-

5-(3-Aminophenyl)nicotinic acid (1.0 eq)

-

Desired primary or secondary amine (1.1 eq)

-

EDC (1.2 eq)

-

HOBt (1.2 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

-

Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 5-(3-Aminophenyl)nicotinic acid (1.0 eq) in anhydrous DMF.

-

Activation: Cool the solution to 0°C using an ice bath. Add HOBt (1.2 eq) and EDC (1.2 eq) to the stirred solution. Maintain the temperature at 0°C and stir for 30 minutes to allow for the formation of the active ester.

-

Coupling: To the activated mixture, add the desired amine (1.1 eq) followed by the dropwise addition of DIPEA (3.0 eq).

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 8-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: Upon completion, pour the reaction mixture into water and extract with EtOAc (3 x volume of DMF).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). The bicarbonate wash removes unreacted acid and HOBt.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel or by recrystallization to yield the final amide product.

Self-Validation & Characterization:

-

TLC/LC-MS: Confirm the consumption of starting material and the formation of a new, less polar product spot.

-

¹H NMR: Expect to see characteristic peaks for both the nicotinic acid scaffold and the newly introduced amine fragment, along with a new amide N-H proton signal (typically a broad singlet between δ 7.5-9.0 ppm).

-

¹³C NMR: The appearance of a new carbonyl signal for the amide (typically δ 165-175 ppm) and the disappearance of the carboxylic acid carbonyl (δ >170 ppm).

-

FT-IR: Look for a strong C=O stretch for the amide around 1650 cm⁻¹ and an N-H stretch around 3300 cm⁻¹.

-

High-Resolution Mass Spectrometry (HRMS): Confirm the exact mass of the synthesized compound.

| Parameter | Condition A (Standard) | Condition B (Alternative) | Rationale for Choice |

| Coupling Agent | EDC / HOBt | HATU | HATU is a more powerful activating agent, often used for sterically hindered amines or difficult couplings, leading to faster reaction times (30-60 min).[5] |

| Base | DIPEA | Triethylamine (TEA) | DIPEA is preferred for its steric bulk, which makes it non-nucleophilic, preventing it from competing with the desired amine. |

| Solvent | DMF | Dichloromethane (DCM) | DMF is better at solubilizing all components, but DCM can be easier to remove during workup. |

| Temperature | 0°C to RT | Room Temperature | Starting the reaction at 0°C helps control the initial exotherm and minimizes potential side reactions. |

Application II: Derivatization of the Aminophenyl Moiety

The amino group on the phenyl ring offers a second handle for building molecular complexity. A common and straightforward modification is N-acylation to form another amide linkage, a transformation exemplified by the synthesis of 5-[3-(propionylamino)phenyl]nicotinic acid.[9] This approach allows for the introduction of new functional groups that can modulate properties like solubility, lipophilicity, and biological target engagement.

Protocol 2: N-Acylation using an Acyl Chloride

This protocol details the reaction of the amino group with an acyl chloride in the presence of a base. This is often referred to as a Schotten-Baumann reaction.[5]

Materials:

-

5-(3-Aminophenyl)nicotinic acid (1.0 eq)

-

Acyl chloride (e.g., Propionyl chloride) (1.1 eq)

-

Pyridine or Triethylamine (TEA) (2.0 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

Procedure:

-

Preparation: Suspend 5-(3-Aminophenyl)nicotinic acid (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

-

Base Addition: Add the base (Pyridine or TEA, 2.0 eq) to the suspension.

-

Acylation: Cool the mixture to 0°C. Slowly add the acyl chloride (1.1 eq) dropwise. The reaction is often exothermic.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

-

Workup: Quench the reaction by adding water. If a precipitate (the product) forms, it can be collected by filtration. Otherwise, proceed to liquid-liquid extraction.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess base), water, and brine.

-

Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Expected Outcome: The product, an N-acylated derivative, will have altered solubility compared to the starting material. Characterization should confirm the addition of the acyl group while the carboxylic acid remains intact. This selective reactivity demonstrates the utility of the scaffold's orthogonal functional groups.

Future Directions: Heterocycle Synthesis and Cross-Coupling Strategies

The true power of the 5-(3-Aminophenyl)nicotinic acid scaffold lies in its potential for more advanced synthetic applications.

-

Heterocycle Synthesis: The presence of both an amine and a carboxylic acid (or its derivatives) allows for intramolecular cyclization reactions to form novel fused heterocyclic systems, which are a cornerstone of many therapeutic agents.[10][11][12] For example, after converting the carboxylic acid to an amide, subsequent reactions involving the aniline nitrogen could lead to the formation of benzimidazole or other heterocyclic cores.[12]

-

Palladium-Catalyzed Cross-Coupling: While the parent molecule is not primed for cross-coupling, a halogenated precursor (e.g., 5-(3-Amino-4-bromophenyl)nicotinic acid) would be an excellent substrate for Suzuki-Miyaura reactions.[13] This would enable the direct formation of C-C bonds, linking the core scaffold to other aryl or heteroaryl fragments to rapidly build complex biaryl structures.[14] An efficient protocol for such a reaction would typically involve a palladium catalyst, a phosphine ligand, and a base in an aqueous solvent mixture.[14][15]

Caption: Conceptual workflow for Suzuki-Miyaura cross-coupling.

Conclusion

5-(3-Aminophenyl)nicotinic acid represents a strategically valuable and versatile starting material for synthetic chemistry. The orthogonal reactivity of its carboxylic acid and amino functional groups provides a robust platform for generating diverse libraries of novel compounds. The protocols detailed herein for amide bond formation and N-acylation are fundamental, reliable methods for exploring the chemical space around this scaffold. Its potential for use in more complex transformations, including heterocycle synthesis and palladium-catalyzed cross-coupling, further solidifies its role as a powerful building block for researchers in drug discovery and materials science.

References

-

Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. (Source: Wiley Online Library, URL: [Link])

-

Amide Synthesis. (Source: Fisher Scientific, URL: [Link])

-

Novel synthesis of nicotinamide derivatives of cytotoxic properties. (Source: PubMed, URL: [Link])

-

An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. (Source: Royal Society of Chemistry, URL: [Link])

-

New nicotinic acid-based 3,5-diphenylpyrazoles: design, synthesis and antihyperlipidemic activity with potential NPC1L1 inhibitory activity. (Source: PubMed, URL: [Link])

-

Synthesis of heterocyclic compounds via Michael and Hantzsch reactions. (Source: ResearchGate, URL: [Link])

-

Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. (Source: NIH, URL: [Link])

-

Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines. (Source: NIH, URL: [Link])

-

Advances in the Synthesis of Heterocyclic Compounds and Their Applications. (Source: NIH, URL: [Link])

- Synthesis of heterocyclic compounds.

-

A Study Of Synthesis Of Bioactive Heterocycles. (Source: IJNRD, URL: [Link])

-

Synthesis of some Heterocyclic Compounds Derived from(5,6 diphenyl-1,2,4-triazine-3-thiol). (Source: Al-Mustansiriya University, URL: [Link])

-

MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. (Source: Frontiers, URL: [Link])

-

Aminative Suzuki–Miyaura coupling. (Source: Science, URL: [Link])

- Preparation of nicotinic acid amide.

-

The Novel Diketopiperazine Derivative, Compound 5-3, Selectively Inhibited the Proliferation of FLT3-ITD Mutant Acute Myeloid Leukemia (AML) Cells. (Source: NIH, URL: [Link])

-

Nicotinic acid. (Source: Wikipedia, URL: [Link])

-

Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. (Source: MDPI, URL: [Link])

-

Discovery of (4-aminophenyl)nicotinic acid derivatives as novel SIRT3 inhibitors: A structural modification approach. (Source: ResearchGate, URL: [Link])

-

Chemical Properties of Niacin (CAS 59-67-6). (Source: Cheméo, URL: [Link])

-

A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF. (Source: Semantic Scholar, URL: [Link])

-

Resonant acoustic mixing enables solvent-less amide coupling in solid-phase peptide synthesis. (Source: KAUST Repository, URL: [Link])

-

Nicotinic Acid. (Source: PubChem, URL: [Link])

-

Aminative Suzuki-Miyaura coupling. (Source: ResearchGate, URL: [Link])

-

Showing Compound Nicotinic acid (FDB001014). (Source: FooDB, URL: [Link])

-

Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. (Source: MDPI, URL: [Link])

-

5-[3-(Propionylamino)phenyl]nicotinic acid. (Source: PubChem, URL: [Link])

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 3. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Showing Compound Nicotinic acid (FDB001014) - FooDB [foodb.ca]

- 5. Amide Synthesis [fishersci.co.uk]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. Novel synthesis of nicotinamide derivatives of cytotoxic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-[3-(Propionylamino)phenyl]nicotinic acid | C15H14N2O3 | CID 44122574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Advances in the Synthesis of Heterocyclic Compounds and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. semanticscholar.org [semanticscholar.org]

Troubleshooting & Optimization

"improving the yield of 5-(3-Aminophenyl)nicotinic acid synthesis"

Subject: [TICKET #5-APNA-SYN] Optimization of 5-(3-Aminophenyl)nicotinic acid Synthesis Assigned To: Senior Application Scientist Status: Open Priority: High[1]

Introduction: The "Hidden" Complexity

You are likely encountering low yields not because the chemistry is "hard," but because this specific molecule—5-(3-aminophenyl)nicotinic acid —is a "Zwitterionic Trap."[1]

Most researchers fail at two specific bottlenecks:

-

Catalyst Poisoning: The free amine (aniline) and pyridine nitrogen competitively bind to Palladium, shutting down the catalytic cycle.

-

Isoelectric Solubility: The product is amphoteric.[1] It dissolves in acid (protonated amines) and base (deprotonated carboxylic acid).[2] If you use a standard aqueous workup, your product is likely washing away in the aqueous layer.

This guide moves beyond standard textbook Suzuki conditions to a Process Chemistry approach designed for difficult heterocyclic biaryls.

Module 1: Reaction Design (The "Why")

To fix the yield, we must engineer the reaction to bypass the catalyst poisoning and solubility issues.

The "Ester Bypass" Strategy

Do not couple the free acid (5-bromonicotinic acid) directly.[1] The carboxylic acid interferes with the transmetallation step and complicates purification.

-

Recommendation: Use Methyl 5-bromonicotinate .[1]

-

Why: It improves solubility in organic solvents and prevents carboxylate-palladium interference.[1] Hydrolysis is trivial in the final step.

Ligand Selection (The Engine)

Standard Pd(PPh3)4 is often insufficient for electron-deficient pyridines coupled with anilines.[1]

-

Recommendation: Pd(dppf)Cl2·DCM or Pd2(dba)3 + XPhos .[1]

-

Why:

-

dppf is a bidentate ligand with a large bite angle, accelerating reductive elimination.[1]

-

XPhos is bulky and electron-rich, preventing the free amine (aniline) from poisoning the Pd center.

-

Boronic Acid Stability

3-Aminophenylboronic acid is unstable and prone to protodeboronation (losing the boron group).[1]

-

Recommendation: Use 3-Aminophenylboronic acid pinacol ester or the Hemisulfate salt (with extra base).[1]

Module 2: The Optimized Protocol

This protocol assumes the "Ester Bypass" route.

Reagents:

-

Methyl 5-bromonicotinate (1.0 equiv)[1]

-

3-Aminophenylboronic acid pinacol ester (1.2 equiv)[1]

-

Base: K3PO4 (3.0 equiv) — Superior to carbonates for heteroaryls.[1]

-

Solvent: 1,4-Dioxane : Water (4:1 ratio) — Degassed is non-negotiable.[1]

Step-by-Step Workflow:

-

Degassing (Critical): Sparge the Dioxane/Water mixture with Argon/Nitrogen for 20 minutes before adding catalyst. Oxygen kills active Pd(0).

-

Charging: Add halide, boronate, and base to the reaction vessel. Add the catalyst last under a counter-flow of inert gas.

-

Reaction: Heat to 90°C for 4–12 hours. Monitor by LCMS (TLC is unreliable for zwitterions).

-

Hydrolysis (In-situ): Once coupling is complete, add LiOH (5 equiv) dissolved in water directly to the reaction mixture.[1] Stir at 50°C until the ester is consumed (check LCMS for mass shift -14).

Module 3: Visualization of the Workflow

The following diagram illustrates the logical flow and decision points for the synthesis and purification.

Caption: Logical workflow from ester starting material to zwitterionic isolation. Note the critical pH adjustment step.

Module 4: The "Black Box" – Purification & Isolation

This is where 80% of yields are lost.[1] The product is 5-(3-aminophenyl)nicotinic acid .[1]

-

High pH (>9): Soluble (Carboxylate anion).

-

Low pH (<2): Soluble (Pyridinium/Anilinium cations).

-

Target pH: Isoelectric Point (pI) ≈ 4.0 – 5.0 .

The "pH Swing" Protocol:

-

Remove Organics: Rotovap off the Dioxane. You are left with the aqueous alkaline solution (containing product as carboxylate salt).

-

Wash: Wash this aqueous phase with DCM or Ethyl Acetate to remove non-polar impurities (uncoupled boronate, catalyst ligands). Discard organic layer.

-

Precipitation (The Art):

-

Filtration: Filter the solid. Wash with cold water (minimal) and then Diethyl Ether (removes water/impurities).

If no precipitate forms (Product is too soluble):

-

Do not extract with EtOAc (it won't go in).[1]

-

Solution: Use a SCX (Strong Cation Exchange) cartridge.[1]

Module 5: Troubleshooting (FAQ)

| Symptom | Probable Cause | Corrective Action |

| Black Precipitate (Pd Black) | Catalyst decomposition due to oxygen or overheating. | 1.[1] Degas solvents vigorously.2.[1] Switch to Pd(dppf)Cl2 (more thermally stable).3. Lower temp to 80°C. |

| Low Conversion (<50%) | Catalyst poisoning by free amine. | 1.[1] Increase catalyst to 5 mol%.2. Switch to XPhos Pd G3 precatalyst (highly active).[1] |

| Product in Aqueous Waste | pH was not at the Isoelectric Point (pI). | 1. Check pH of aqueous layer.2. If pH < 3 or > 7, adjust to pH 4.5 .3. Use n-Butanol for extraction if precipitation fails.[1] |

| Dark/Tar Product | Oxidation of the aniline amine. | 1.[1] Perform reaction under strict inert atmosphere.2. Add sodium ascorbate (antioxidant) during workup.[1] |

| Protodeboronation | Base too strong or temp too high.[1] | 1. Switch from K3PO4 to K2CO3 or NaHCO3 .2. Use anhydrous conditions (DMF) if water is the culprit. |

References

-

BenchChem. (2025).[1][6] Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid. Retrieved from 6

-

Li, X., et al. (2024). Aminative Suzuki–Miyaura coupling.[1] Science, 383(6686). Retrieved from 7

-

Tokyo Chemical Industry (TCI). Suzuki-Miyaura Cross Coupling Reaction Technical Guide. Retrieved from 5

-

ChemPros Community. (2023).[1] Help needed with unreproducible Suzuki coupling. Retrieved from 3[3]

-

Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids and Calculation. Retrieved from 8

Sources

- 1. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]

- 2. orgosolver.com [orgosolver.com]

- 3. reddit.com [reddit.com]

- 4. reddit.com [reddit.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Aminative Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

"stability and degradation of 5-(3-Aminophenyl)nicotinic acid"

Senior Application Scientist Guide

Executive Summary: Molecule Profile

-

Chemical Class: Biaryl Amino-Acid / Pyridine Derivative[1][2]

-

Key Characteristics: Amphoteric (Zwitterionic), oxidatively labile amine, thermally stable core.[3][4]

-

Primary Application: Critical intermediate for kinase inhibitors (e.g., PI3K, PIM, FLT3 targets) and fragment-based drug discovery.[3][4]

Scientist's Note: This compound presents a classic "solubility paradox" due to its zwitterionic nature.[3][4] Users often report it as "insoluble" because they attempt dissolution at neutral pH.[3][4] Furthermore, the 3-aminophenyl moiety is a "soft" oxidation target, leading to discoloration (browning) if stored improperly.[3][4] This guide addresses these specific physicochemical challenges.

Storage & Stability Troubleshooting (FAQ)

Q: My white powder has turned beige/brown. Is it still usable? A: This is the most common issue. The discoloration is due to the surface oxidation of the aniline (aminophenyl) moiety, forming trace azo-dimers or quinoid-like species.

-

Diagnosis: If the color change is superficial (light beige), the bulk purity is likely >98%.[3][4]

-

Action: Perform an LC-MS check. If the main peak is intact and oxidation impurities (M+16, M-2) are <1%, it is usable.[3][4]

-

Prevention: Store under inert atmosphere (Argon/Nitrogen) at -20°C. Never store in solution for long periods.[1][2][3]

Q: What are the critical degradation pathways? A: The molecule has two primary vulnerabilities:

-

Oxidative Instability (Amine): The primary amine on the phenyl ring is susceptible to radical oxidation, leading to N-oxides, hydroxylamines, and eventual polymerization (color change).[3][4]

-

Photolytic Degradation: Aromatic amines are photosensitive.[3][4] Exposure to UV/ambient light accelerates the oxidation process.[3][4]

-

Decarboxylation (Thermal): Only occurs under extreme heat (>200°C) or strong acidic forcing conditions, leading to 3-(3-aminophenyl)pyridine.[1][3][4]

Q: Can I store this compound in DMSO? A: Short-term (days) at -80°C is acceptable. Long-term storage in DMSO is not recommended because DMSO can act as a mild oxidant (Swern-like conditions) toward primary amines over time, especially if the DMSO absorbs water or is not deoxygenated.[1][4]

Solubility & Dissolution Guide

The "pH Swing" Protocol Why it fails: At neutral pH (~4.5–6.0), the compound exists as a Zwitterion (Pyridine-H⁺ / Carboxylate⁻), resulting in net neutral charge and minimum solubility (Isoelectric Point precipitation).[3][4]

Correct Dissolution Strategy: To dissolve 5-(3-Aminophenyl)nicotinic acid efficiently, you must drive the equilibrium to a fully charged state (Cationic or Anionic).[1]

| Target Conc.[3][4][5] | Solvent System | Protocol (Step-by-Step) |

| < 10 mM | Acidic Aqueous | 1. Suspend powder in water.2.[3][4] Add 1.0 eq of 1M HCl (Protonates amine & pyridine).3.[3][4] Vortex. Solution becomes clear (Cationic form). |

| < 10 mM | Basic Aqueous | 1. Suspend powder in water.2.[3][4] Add 1.1 eq of 1M NaOH (Deprotonates carboxylic acid).3.[3][4] Vortex. Solution becomes clear (Anionic form). |

| > 50 mM | DMSO | 1. Dissolve in pure DMSO.2. If "haze" persists, sonicate at 30°C for 5 mins.3. Note: Use fresh DMSO to avoid water contamination.[3][4] |

Visualizing the Chemistry

Figure 1: Degradation & Speciation Pathways

This diagram illustrates the oxidative degradation of the amine and the pH-dependent speciation that dictates solubility.

Caption: Oxidative pathways lead to colored impurities (Red), while pH manipulation shifts the molecule between soluble charged states and the insoluble zwitterion (Green/Grey).[4]

Analytical Troubleshooting (HPLC/LC-MS)

Q: I see a "Ghost Peak" at M+16 or M+32. What is it? A: This is the N-Oxide .[1][2]

-

Cause: Aged sample or use of peroxide-containing solvents (e.g., old THF or ether used during workup).[3][4]

-

Fix: If synthesis is in-house, add a mild reducing agent (e.g., Sodium Thiosulfate wash) during workup.[3][4]

Q: My retention time is shifting between runs. A: This is due to pH sensitivity of the pyridine ring.[3]

-

Explanation: The pyridine nitrogen (pKa ~2.[3]8) and aniline nitrogen (pKa ~4) are sensitive to mobile phase pH.[3] If your TFA/Formic acid concentration varies slightly, the ionization state changes, shifting retention.[3][4]

-

Protocol: Use a buffered mobile phase (e.g., Ammonium Formate pH 3.[3][4]0) rather than just "0.1% Formic Acid" to lock the retention time.

Q: What impurities should I expect from the synthesis? A: Since this is likely made via Suzuki Coupling :

Figure 2: Troubleshooting Decision Tree

Caption: Systematic workflow for diagnosing stability, solubility, and analytical anomalies.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 938, Nicotinic acid. Retrieved from [Link].[3][4] (Provides baseline pKa and stability data for the nicotinic acid core).

-

Burger, M. T., et al. (2015). Identification of PIM447, a Potent and Selective PIM 1, 2, and 3 Kinase Inhibitor.[3][4][6] Journal of Medicinal Chemistry, 58(21), 8373-8386.[3][4][6] Retrieved from [Link].[3][4] (Contextualizes the use of aminophenyl-nicotinic acid intermediates in kinase inhibitor synthesis).

-

Onnuch, P., et al. (2024). Aminative Suzuki-Miyaura coupling.[3][4] Science, 383(6686), 1019-1024.[3][4] Retrieved from [Link].[3][4] (Mechanistic insight into synthesis and potential impurities of biaryl amine systems).

Sources

- 1. N-(3-aminophenyl)nicotinamide synthesis - chemicalbook [chemicalbook.com]

- 2. Niacin [webbook.nist.gov]

- 3. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Nicotinic acid CAS#: 59-67-6 [m.chemicalbook.com]

- 5. Discovery of Oral Degraders of the ROS1 Fusion Protein with Potent Activity against Secondary Resistance Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor in Clinical Trials for Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Solvent Effects on Nicotinic Acid Ester Synthesis

[1]

Executive Summary: The Zwitterion Challenge

The synthesis of nicotinic acid (NA) esters—crucial intermediates for prodrugs, lipid-lowering agents, and NAD+ precursors—is deceptively simple. The core challenge lies in the zwitterionic nature of nicotinic acid. In the solid state and neutral aqueous solutions, NA exists primarily as a zwitterion (pyridinium carboxylate), creating a high crystal lattice energy that resists dissolution in common organic solvents.[1]

Successful esterification requires disrupting this zwitterionic network. Solvent selection is not just about dissolving the reactant; it dictates the position of the equilibrium , the reaction kinetics , and the ease of work-up . This guide bridges the gap between theoretical solvent parameters and practical benchtop troubleshooting.

Troubleshooting Guide (Q&A)

Category 1: Reaction Kinetics & Solubility[1][2]

Q1: I am using standard Fischer esterification conditions (Reflux in MeOH/H2SO4), but the reaction is incredibly slow. Why? A: While methanol (MeOH) is a reactant, it is a relatively poor solvent for the zwitterionic form of nicotinic acid compared to dipolar aprotic solvents.

-

The Cause: The reaction is heterogeneous at the start. The rate-limiting step is often the dissolution and protonation of the zwitterion.

-

The Fix:

-

Increase Acid Concentration: Ensure you are using at least 1.1–1.5 equivalents of H2SO4 or p-TsOH. The acid acts first to protonate the carboxylate (disrupting the zwitterion) and then as a catalyst.

-

Cosolvent Strategy: If using higher alcohols (e.g., butanol), add a minimal amount of DMSO or DMF (10-20% v/v) to solubilize the NA. Note that this complicates work-up (see Q4).

-

Temperature: Ensure vigorous reflux. The solubility of NA in alcohols increases significantly with temperature.

-

Q2: My starting material (Nicotinic Acid) forms a "gum" or sticky solid at the bottom of the flask and won't stir. How do I fix this? A: This "gumming" is often due to the formation of the nicotinate mineral salt (e.g., nicotinate sulfate) which is insoluble in the organic medium.

-

The Fix:

-

Mechanical: Switch from a magnetic stir bar to an overhead mechanical stirrer .

-

Sonication: Sonicate the reaction mixture before heating to break up aggregates.

-

Phase Transfer: For non-polar alcohols (e.g., octanol), consider adding a phase transfer catalyst (e.g., TBAB) or using an Ionic Liquid (e.g., [PSna][HSO4]) as a dual solvent/catalyst system to improve homogeneity.

-

Category 2: Yield & Equilibrium

Q3: I see good conversion by TLC, but my isolated yield is <50%. Where is my product? A: The product is likely lost during the aqueous work-up due to the pH-dependent solubility of the pyridine ring.

-

The Mechanism: Nicotinic esters are basic (pyridine nitrogen). If you wash with strong acid, the ester protonates and stays in the aqueous layer. If you wash with strong base (pH > 10), you risk hydrolyzing the ester back to the acid.

-

The Protocol:

-

Evaporate the reaction solvent (alcohol) before adding water.

-

Neutralize carefully with saturated NaHCO3 to pH 8.0–8.5 .

-

Extract immediately with DCM or Chloroform (nicotinic esters prefer chlorinated solvents over ether/EtOAc).

-

Salting Out: Add NaCl to the aqueous layer to push the organic ester into the organic phase.

-

Q4: Can I use a Dean-Stark trap to improve yield? A: Yes, but only for hydrophobic alcohols (butanol, pentanol, etc.) and non-polar solvents (Toluene/Xylene).

-

Constraint: Methanol and Ethanol are miscible with water, so a Dean-Stark trap will not work directly.[1]

-

Alternative for MeOH/EtOH: Use Molecular Sieves (3Å) in a Soxhlet extractor or directly in the flask (if using a mechanical stirrer) to sequester water and drive the equilibrium.

Technical Deep Dive: Solvent Parameters

The solubility of nicotinic acid largely follows the polarity and proton-accepting ability of the solvent.[2][3] The zwitterion requires high dielectric constants or strong H-bond donors/acceptors to dissolve.

Table 1: Solubility & Solvent Suitability for NA Esterification

| Solvent | Solubility of NA | Dielectric Const.[2][4] ( | Role in Synthesis | Key Challenge |

| DMSO | High (Best) | 46.7 | Co-solvent / Medium | High BP (189°C); difficult to remove. |

| Methanol | Moderate | 32.7 | Reactant + Solvent | Slow dissolution; requires reflux. |

| Ethanol | Low-Moderate | 24.5 | Reactant + Solvent | Slower kinetics than MeOH; requires acid excess. |

| Acetone | Very Low | 20.7 | Not Recommended | Poor solubility; side reactions (aldol). |

| Toluene | Negligible | 2.38 | Entrainer (Dean-Stark) | Requires phase transfer or high temp. |

| Ionic Liquids | Variable (High) | N/A | Green Solvent/Catalyst | High viscosity; cost; recycling required. |

Data Source: Solubility trends derived from Silveira et al. (2022) and Gonçalves et al. (2011).

Visualized Workflows

Diagram 1: Mechanistic Pathway & Solvent Influence

This diagram illustrates how the solvent environment dictates the transition from the stable zwitterion to the reactive protonated species.

Caption: The reaction requires disrupting the stable zwitterion (Red) via solvation and acidification (Green). Water accumulation reverses the process (Dotted Red).

Diagram 2: Solvent Selection Decision Tree

Caption: Decision logic for selecting the optimal solvent system based on scale and alcohol boiling point.

Validated Experimental Protocols

Protocol A: Optimized Fischer Esterification (General Purpose)

Best for: Methyl/Ethyl esters where the alcohol is cheap and can be used as solvent.

-

Setup: 250 mL Round Bottom Flask (RBF) with a reflux condenser and drying tube (CaCl2).

-

Dissolution: Charge Nicotinic Acid (10.0 g, 81 mmol) and Methanol (100 mL, anhydrous).

-

Acidification: Slowly add conc. H2SO4 (13 mL, ~3 eq) dropwise with stirring. Caution: Exothermic.

-

Note: The solution may initially be cloudy.

-

-

Reaction: Heat to vigorous reflux (65°C) for 8–12 hours.

-

Checkpoint: Solution should become clear as the zwitterion reacts.

-

-

Work-up (Critical):

-

Cool to room temperature.

-

Remove Solvent: Concentrate in vacuo to ~20 mL volume (remove bulk MeOH).

-

Neutralization: Pour residue onto 100g crushed ice. Slowly add saturated NaHCO3 until pH ~8.

-

Extraction: Extract with DCM (3 x 50 mL). Do not use Ether.

-

Drying: Dry organic layer over MgSO4, filter, and concentrate.[1]

-

Protocol B: Acid Chloride Method (High Yield / Difficult Alcohols)

Best for: Complex alcohols or when high yield is critical.

-

Activation: Suspend Nicotinic Acid (5.0 g) in dry DCM (30 mL) or Toluene.

-

Reagent: Add Thionyl Chloride (SOCl2) (1.5 eq) and a catalytic drop of DMF .

-

Reflux: Heat to reflux for 2 hours until gas evolution (SO2/HCl) ceases and the solid dissolves (formation of Nicotinoyl Chloride).

-

Esterification: Evaporate excess SOCl2 (or use directly if in Toluene). Add the target Alcohol (1.1 eq) and a base (Triethylamine or Pyridine, 1.2 eq) to scavenge HCl.

-

Isolation: Wash with water, dry, and concentrate.[1]

References

-

Silveira, M., et al. (2022). Solubility and Thermodynamic Parameters of Nicotinic Acid in Different Solvents.[2] SSRN.[2] Available at: [Link]

-

Gonçalves, F., et al. (2011). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.[1][3] Journal of Chemical Thermodynamics. (Cited via ResearchGate snippet).

-

Master Organic Chemistry. Fischer Esterification Mechanism and Optimization. Available at: [Link]

-

Kumari, A., et al. (2023). Separation of iso-Nicotinic Acid from Aqueous Solution using Ionic Liquids. ResearchGate. Available at: [Link]

Validation & Comparative

"characterization of 5-(3-Aminophenyl)nicotinic acid by NMR and MS"

Technical Characterization Guide: 5-(3-Aminophenyl)nicotinic Acid

CAS Number: 1261995-87-2 Formula: C₁₂H₁₀N₂O₂ Molecular Weight: 214.22 g/mol

Executive Summary & Strategic Context

In drug discovery, 5-(3-Aminophenyl)nicotinic acid serves as a privileged biaryl scaffold, particularly in the synthesis of kinase inhibitors and protein-protein interaction modulators. Its amphoteric nature (pyridine nitrogen, carboxylic acid, and aniline amine) presents unique solubility and ionization challenges during characterization.

This guide objectively compares two analytical strategies: Routine Quality Control (Tier 1) versus Structural Certification (Tier 2) . While Tier 1 is sufficient for reaction monitoring, it fails to unequivocally distinguish the 5-substituted product from common Suzuki coupling regioisomers (e.g., 6-substituted analogs) or homocoupling impurities. This guide establishes the Tier 2 protocol as the mandatory standard for IND-enabling characterization.

Comparative Analysis: Analytical Strategies

The following table contrasts the "Standard" approach often used in early discovery with the "Advanced" approach required for rigorous structural validation.

| Feature | Tier 1: Routine QC (Standard) | Tier 2: Structural Certification (Advanced) |

| Methodology | 1D ¹H NMR + Low-Res LC-MS | 1D/2D NMR (HSQC, HMBC) + HRMS (Q-TOF) |

| Regio-Specificity | Low . Cannot easily distinguish 5-aryl vs. 6-aryl isomers without authentic standards. | High . HMBC correlations definitively map the biaryl bond connectivity. |

| Purity Assessment | Medium . Co-eluting isomers may be missed in UV/MS. | High . qNMR and high-res mass defect analysis reveal isobaric impurities. |

| Throughput | High (10-15 mins/sample) | Low (1-4 hours/sample) |

| Verdict | Suitable for reaction monitoring. | Mandatory for final compound release. |

Analytical Decision Workflow

The following diagram illustrates the logical flow for certifying the compound's identity, emphasizing the "Go/No-Go" decision points based on spectral data.

Figure 1: Step-wise analytical workflow for validating 5-(3-Aminophenyl)nicotinic acid, prioritizing structural certainty.

Detailed Experimental Protocols

A. NMR Characterization Protocol

Objective: To confirm the substitution pattern on the pyridine ring and the integrity of the aminophenyl group.

-

Solvent Selection: DMSO-d₆ is the only viable choice.

-

Reasoning: The compound is zwitterionic. CDCl₃ will not dissolve it. Methanol-d₄ (MeOD) exchanges the acidic and amino protons, erasing critical spectral information. DMSO-d₆ preserves the broad

(~13 ppm) and

-

-

Concentration: 5–10 mg in 600 µL DMSO-d₆.

Expected ¹H NMR Data (400 MHz, DMSO-d₆):

| Position | Shift (δ ppm) | Multiplicity | Integral | Assignment Logic |

| COOH | 13.0–13.5 | br s | 1H | Carboxylic acid proton (often broad/invisible if wet). |

| Py-2 | 9.05 | d (J~2Hz) | 1H | Most deshielded; adjacent to N and COOH. |

| Py-6 | 8.90 | d (J~2Hz) | 1H | Deshielded by N; couples with Py-4. |

| Py-4 | 8.45 | t/d (J~2Hz) | 1H | Shielded relative to Py-2/6; establishes 3,5-sub pattern. |

| Ph-5' | 7.15 | t (J~8Hz) | 1H | Meta to both substituents; pseudo-triplet. |